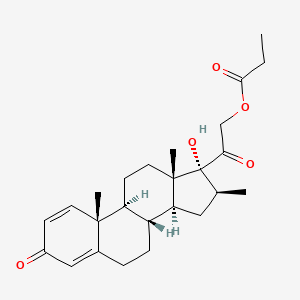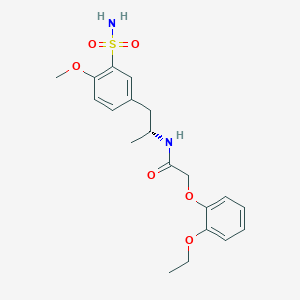![molecular formula C16H27NO2 B13442695 2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol is a synthetic organic compound known for its potential applications in various scientific fields. This compound is structurally characterized by an amino group attached to a propane-1,3-diol backbone, with a 4-pentylphenyl group attached to the central carbon atom. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the alkylation of 4-pentylphenylacetonitrile with an appropriate alkylating agent to form the corresponding intermediate.
Reduction: The nitrile group in the intermediate is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydroxylation: The final step involves the hydroxylation of the intermediate to introduce the diol functionality, typically using a hydroxylating agent like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its interactions with biological membranes and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and autoimmune diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol involves its interaction with specific molecular targets in biological systems. It is known to modulate sphingosine-1-phosphate (S1P) receptors, which play a crucial role in immune cell trafficking and vascular integrity. By binding to these receptors, the compound can influence various cellular pathways, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol:
2-Amino-2-[2-(4-hexylphenyl)ethyl]propane-1,3-diol: Another analog with similar structural features but different alkyl chain length.
Uniqueness
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol is unique due to its specific alkyl chain length, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Eigenschaften
Molekularformel |
C16H27NO2 |
|---|---|
Molekulargewicht |
265.39 g/mol |
IUPAC-Name |
2-amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C16H27NO2/c1-2-3-4-5-14-6-8-15(9-7-14)10-11-16(17,12-18)13-19/h6-9,18-19H,2-5,10-13,17H2,1H3 |
InChI-Schlüssel |
GTXLOLWMLNVPLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


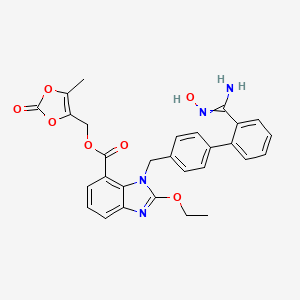
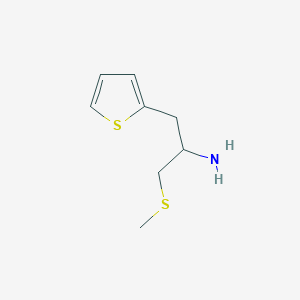

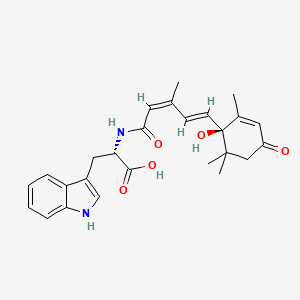
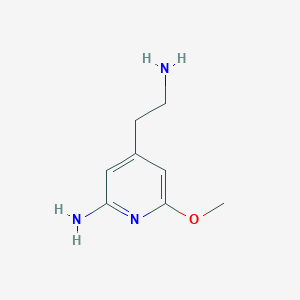
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
